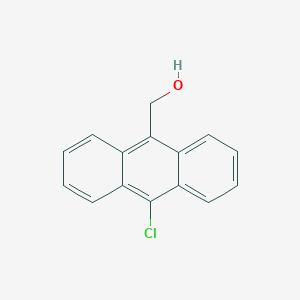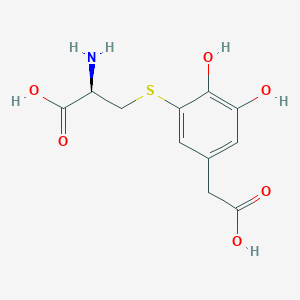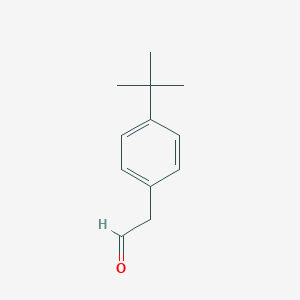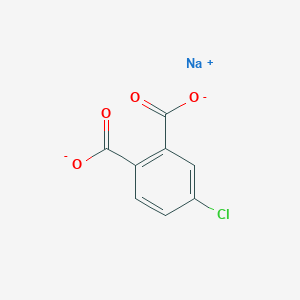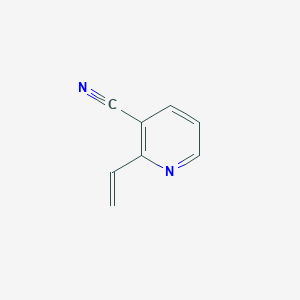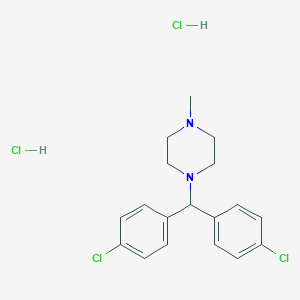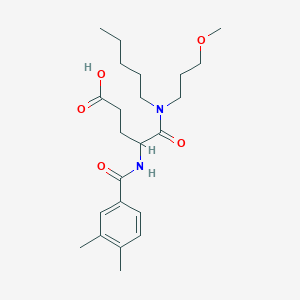
rac-(1R,2R)-2-Aminocyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac-(1R,2R)-2-Aminocyclohexanecarboxamide (R-ACCA) is a chiral compound that has been widely used in scientific research due to its unique properties. It is a cyclic amino acid that can exist in two enantiomeric forms, R and S, with R-ACCA being the biologically active form. R-ACCA has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool in various research fields.
Mecanismo De Acción
Rac-(1R,2R)-2-Aminocyclohexanecarboxamide acts as a chiral auxiliary in various chemical reactions, facilitating the formation of chiral compounds. It has been shown to selectively bind to certain proteins and enzymes, altering their activity and function. rac-(1R,2R)-2-Aminocyclohexanecarboxamide has also been shown to interact with the central nervous system, affecting neurotransmitter release and uptake.
Biochemical and Physiological Effects
rac-(1R,2R)-2-Aminocyclohexanecarboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. rac-(1R,2R)-2-Aminocyclohexanecarboxamide has also been shown to affect the activity of neurotransmitters, including dopamine and norepinephrine. In addition, rac-(1R,2R)-2-Aminocyclohexanecarboxamide has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Rac-(1R,2R)-2-Aminocyclohexanecarboxamide has several advantages as a research tool, including its ability to selectively bind to proteins and enzymes, its chiral nature, and its wide range of biochemical and physiological effects. However, there are also limitations to its use in lab experiments, including its high cost and limited availability.
Direcciones Futuras
There are several future directions for the use of rac-(1R,2R)-2-Aminocyclohexanecarboxamide in scientific research. These include the development of new drugs and therapeutic agents, the study of protein-ligand interactions, and the synthesis of complex natural products and pharmaceuticals. In addition, further research is needed to fully understand the biochemical and physiological effects of rac-(1R,2R)-2-Aminocyclohexanecarboxamide and its potential applications in various research fields.
Métodos De Síntesis
Rac-(1R,2R)-2-Aminocyclohexanecarboxamide can be synthesized through several methods, including enzymatic resolution, asymmetric synthesis, and chiral pool synthesis. The most commonly used method is enzymatic resolution, which involves the use of enzymes to selectively separate the R and S enantiomers. Asymmetric synthesis involves the use of chiral reagents to selectively form the R enantiomer. Chiral pool synthesis involves the use of a chiral starting material to synthesize the desired enantiomer.
Aplicaciones Científicas De Investigación
Rac-(1R,2R)-2-Aminocyclohexanecarboxamide has been used in a variety of scientific research applications, including drug discovery, protein engineering, and asymmetric synthesis. It has been shown to be effective in the development of new drugs, as well as in the study of protein-ligand interactions. rac-(1R,2R)-2-Aminocyclohexanecarboxamide has also been used as a chiral building block in the synthesis of complex natural products and pharmaceuticals.
Propiedades
IUPAC Name |
(1R,2R)-2-aminocyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c8-6-4-2-1-3-5(6)7(9)10/h5-6H,1-4,8H2,(H2,9,10)/t5-,6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNKJRKPVQVDJW-PHDIDXHHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)C(=O)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-aminocyclohexane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

